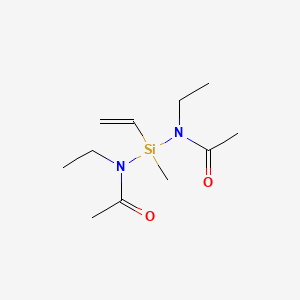
6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 6,7-diméthoxy-3-méthyl-3,4-dihydroisoquinoléine est un composé chimique de formule moléculaire C11H14ClNO2. Il s'agit d'un dérivé de l'isoquinoléine, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de 6,7-diméthoxy-3-méthyl-3,4-dihydroisoquinoléine implique généralement la condensation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine avec des agents méthylants en présence d'acide chlorhydrique .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend souvent des étapes telles que la purification par recristallisation et le séchage pour obtenir le produit final sous forme de sel de chlorhydrate .
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en formes plus réduites, modifiant souvent ses propriétés pharmacologiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de la tétrahydroisoquinoléine .
4. Applications de recherche scientifique
Chimie : En chimie organique, le chlorhydrate de 6,7-diméthoxy-3-méthyl-3,4-dihydroisoquinoléine est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique le rend précieux pour la création de divers composés hétérocycliques .
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, y compris ses effets sur la contractilité musculaire et la modulation des neurotransmetteurs. Il s'est avéré prometteur pour affecter les courants calciques et les activités des récepteurs dans les tissus musculaires lisses .
Médecine : En chimie médicinale, ce composé est étudié pour ses applications thérapeutiques potentielles. Il a été étudié pour sa capacité à moduler les activités des récepteurs, ce qui en fait un candidat pour le développement de médicaments ciblant des voies physiologiques spécifiques .
Industrie : Industriellement, il est utilisé dans la synthèse d'autres composés précieux, y compris les produits pharmaceutiques et les produits agrochimiques. Son rôle d'intermédiaire dans les procédés de fabrication chimique met en évidence son importance dans les applications industrielles .
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 6,7-diméthoxy-3-méthyl-3,4-dihydroisoquinoléine implique son interaction avec diverses cibles moléculaires. Il a été démontré qu'il module l'activité des récepteurs muscariniques de l'acétylcholine et des récepteurs de la 5-hydroxytryptamine. Cette modulation affecte les courants calciques et la contractilité musculaire, potentiellement par l'activation des canaux calciques de type L dépendants du voltage . La capacité du composé à influencer ces voies en fait un outil précieux pour étudier les processus physiologiques et développer des agents thérapeutiques.
Composés similaires :
6,7-diméthoxy-3,4-dihydroisoquinoléine : Un composé étroitement apparenté présentant des caractéristiques structurales similaires, mais dépourvu du groupe méthyle en position 3.
6,7-diméthoxy-1-méthyl-3,4-dihydroisoquinoléine : Un autre composé similaire avec un groupe méthyle à une position différente, affectant son comportement chimique et son activité biologique.
Unicité : Le chlorhydrate de 6,7-diméthoxy-3-méthyl-3,4-dihydroisoquinoléine se distingue par son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques. Sa capacité à moduler des récepteurs et des voies spécifiques le distingue des autres dérivés de l'isoquinoléine .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including its effects on muscle contractility and neurotransmitter modulation. It has shown promise in affecting calcium currents and receptor activities in smooth muscle tissues .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to modulate receptor activities, making it a candidate for drug development targeting specific physiological pathways .
Industry: Industrially, it is used in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals. Its role as an intermediate in chemical manufacturing processes highlights its importance in industrial applications .
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride involves its interaction with various molecular targets. It has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation affects calcium currents and muscle contractility, potentially through the activation of voltage-gated L-type calcium channels . The compound’s ability to influence these pathways makes it a valuable tool for studying physiological processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features but lacking the methyl group at the 3-position.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another similar compound with a methyl group at a different position, affecting its chemical behavior and biological activity.
Uniqueness: 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate specific receptors and pathways distinguishes it from other isoquinoline derivatives .
Propriétés
Numéro CAS |
5884-29-7 |
|---|---|
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-8H,4H2,1-3H3;1H |
Clé InChI |
CNSFEYAWSFOOSN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC(=C(C=C2C=N1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




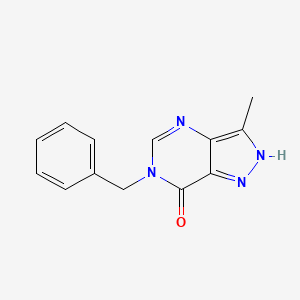
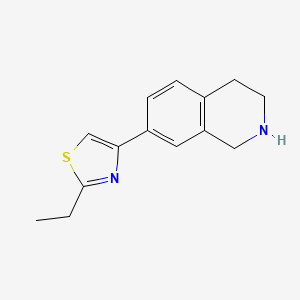
![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
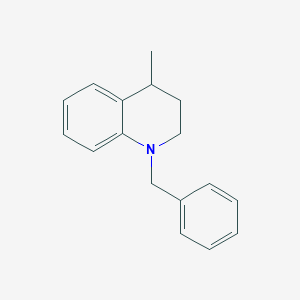




![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
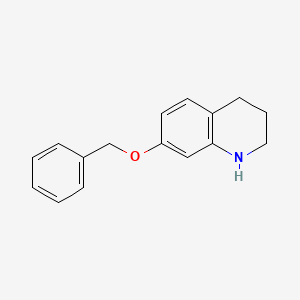
![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)
